molecular formula C13H17NO3S2 B067202 Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 175202-59-2

Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B067202
M. Wt: 299.4 g/mol
InChI Key: SJOCPYUKFOTDAN-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that feature tetrahydrobenzo[c]thiophene as a core structure, with various functional groups contributing to its unique chemical behavior. The synthesis and study of such compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry, despite the exclusion of drug-related applications in this context.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[c]thiophene derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a novel route for synthesizing 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, indicating the versatility and complexity of methods used to create such molecules (Alagarsamy et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the spatial arrangement and bond lengths, significantly influences their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for such analyses. For instance, the crystal structure of model porphyrin precursors reveals detailed geometric configurations, which can provide insights into the molecular structure of related compounds (Jene & Ibers, 2000).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and condensation reactions, which are fundamental for modifying and understanding their chemical properties. For example, the synthesis of 5-thioxo-hexahydrobenzo[b]thiopheno[2,3-d]-1,2,4-triazolo[1,5-c]pyrimidines from related compounds showcases the diversity of reactions these molecules can undergo (Pfeiffer et al., 2009).

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthetic Routes and Derivatives : The synthesis of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones has been explored, showcasing innovative synthetic routes and highlighting their analgesic, anti-inflammatory, and antibacterial activities. This research underscores the importance of such compounds in medicinal chemistry and drug discovery (Alagarsamy et al., 2006).

  • Heterocyclic Chemistry : Studies have shown the annelation of the 2-aminopyran-4-one ring to condensed thiophenes, indicating the versatility of thiophene derivatives in constructing complex heterocyclic systems. This work demonstrates the potential of such compounds in developing new materials or pharmaceuticals (Volovenko et al., 1983).

  • Photoproducts and Molecular Geometry : The study of dimethyl 4b,8b,8c,8d-tetrahydrodibenzo[a,f]cyclopropa[cd]pentalene-8b-carboxylate-8c-thionocarboxylate provides insight into the photolysis products of dibenzobarrelene derivatives, revealing the molecular geometry and potential applications in material sciences (Jones et al., 1995).

  • Cyclization Reactions : The synthesis and intramolecular cyclization of certain thiophene derivatives underline the role of these reactions in creating new heterocyclic compounds with possible applications in drug development and synthetic organic chemistry (Shipilovskikh et al., 2009).

  • Azo Dye Synthesis : The synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes highlights the importance of thiophene derivatives in the dye and pigment industry, indicating the versatility and industrial application of these compounds (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

methyl (4E)-4-hydroxyimino-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-13(2)5-7-9(8(6-13)14-16)12(18-4)19-10(7)11(15)17-3/h16H,5-6H2,1-4H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOCPYUKFOTDAN-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=NO)C1)SC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(SC(=C2/C(=N/O)/C1)SC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.